

Eclanamine Maleate: A Technical Guide to Synthesis and Characterization

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Eclanamine maleate is a pharmaceutical compound of interest, identified chemically as N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide maleate. While detailed public-domain information on its synthesis and characterization is scarce, this guide provides a comprehensive overview based on available chemical data and plausible synthetic routes analogous to similar compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug development.

Chemical and Physical Properties

Quantitative data for Eclanamine and its maleate salt are summarized below. It is important to note that most of the available data is computed, as experimental values are not widely published.

Table 1: Chemical and Physical Properties of Eclanamine



Property	Value	Source
Molecular Formula	C16H22Cl2N2O	PubChem
Molecular Weight	329.3 g/mol	PubChem
IUPAC Name	N-(3,4-dichlorophenyl)-N- [(1R,2R)-2- (dimethylamino)cyclopentyl]pro panamide	PubChem
CAS Number	71027-13-9	PubChem
XLogP3	4.1	PubChem (Computed)
Hydrogen Bond Donor Count	0	PubChem (Computed)
Hydrogen Bond Acceptor Count	3	PubChem (Computed)
Rotatable Bond Count	4	PubChem (Computed)
Exact Mass	328.110918 g/mol	PubChem (Computed)
Monoisotopic Mass	328.110918 g/mol	PubChem (Computed)
Topological Polar Surface Area	23.6 Ų	PubChem (Computed)
Heavy Atom Count	21	PubChem (Computed)
Formal Charge	0	PubChem (Computed)
Complexity	364	PubChem (Computed)

Table 2: Chemical and Physical Properties of **Eclanamine Maleate**



Property	Value	Source
Molecular Formula	C20H26Cl2N2O5	PubChem
Molecular Weight	461.3 g/mol	PubChem
IUPAC Name	N-(3,4-dichlorophenyl)-N- [(1R,2R)-2- (dimethylamino)cyclopentyl]pro panamide;(Z)-but-2-enedioic acid	PubChem
CAS Number	Not Available	-

Synthesis of Eclanamine Maleate

A detailed, experimentally validated protocol for the synthesis of **Eclanamine Maleate** is not publicly available. However, based on a key publication abstract, a plausible synthetic pathway can be proposed. The synthesis likely involves a multi-step process to create the Eclanamine free base, followed by salt formation with maleic acid.

Plausible Synthesis Pathway

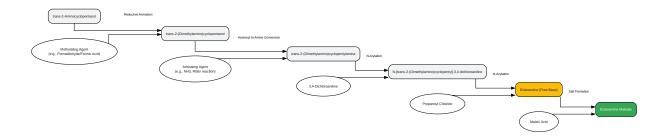
The synthesis of Eclanamine can be logically broken down into two main stages:

- Synthesis of the precursor amine: Preparation of trans-N,N-dimethylcyclopentane-1,2diamine.
- Amidation reaction: Acylation of the secondary amine with propanoyl chloride and subsequent N-arylation.
- Salt Formation: Reaction of the Eclanamine free base with maleic acid.

A scientific article titled "A new nontricyclic antidepressant agent. Synthesis and activity of N-[trans-2-(dimethylamino)cyclopentyl]-N-(3,4-dichlorophenyl)propanamide and related compounds" suggests the synthesis of Eclanamine. While the full experimental details could not be retrieved, the title implies a focus on the synthesis of the core Eclanamine structure.

Below is a DOT script representation of a plausible synthetic workflow.





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Plausible synthetic pathway for **Eclanamine Maleate**.

Experimental Protocols (Hypothesized)

The following are generalized, hypothetical protocols. These have not been experimentally validated and should be adapted and optimized with appropriate laboratory safety measures.

Step 1: Synthesis of trans-N,N-dimethylcyclopentane-1,2-diamine (Precursor)

A multi-step synthesis would be required, likely starting from a commercially available cyclopentane derivative. A possible route involves the formation of a diamine and subsequent exhaustive methylation of one amino group.

Step 2: Synthesis of Eclanamine (Free Base)



- Reaction: The precursor, trans-N,N-dimethylcyclopentane-1,2-diamine, would be reacted with 3,4-dichloroaniline, likely through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination, to form the N-aryl bond. The resulting secondary amine would then be acylated using propanoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
- Purification: The crude product would likely be purified by column chromatography on silica gel.

Step 3: Preparation of Eclanamine Maleate

- Reaction: The purified Eclanamine free base would be dissolved in a suitable solvent, such as ethanol or isopropanol. A stoichiometric amount of maleic acid, dissolved in the same solvent, would be added dropwise with stirring.
- Isolation: The Eclanamine Maleate salt would be expected to precipitate from the solution.
 The solid would then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization of Eclanamine Maleate

Comprehensive experimental characterization data for **Eclanamine Maleate** is not available in the public domain. The following section outlines the standard analytical techniques that would be employed for its characterization.

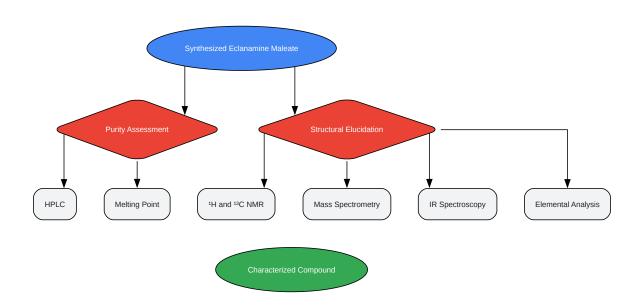
Table 3: Analytical Techniques for Characterization



Technique	Expected Information
Nuclear Magnetic Resonance (NMR) Spectroscopy	
¹ H NMR	Confirmation of the proton environment, including aromatic, aliphatic, and methyl protons. Integration would confirm the relative number of protons.
¹³ C NMR	Confirmation of the carbon skeleton, including carbonyl, aromatic, and aliphatic carbons.
Infrared (IR) Spectroscopy	Identification of key functional groups, such as the amide C=O stretch (around 1650 cm ⁻¹), C-N stretches, and aromatic C-H and C=C stretches.
Mass Spectrometry (MS)	Determination of the molecular weight of the Eclanamine cation and fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC)	Assessment of purity and quantification.
Melting Point Analysis	Determination of the melting point range as an indicator of purity.
Elemental Analysis	Confirmation of the elemental composition (C, H, N, Cl, O).

Below is a DOT script illustrating a typical characterization workflow.





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General workflow for the characterization of **Eclanamine Maleate**.

Conclusion

This technical guide provides a summary of the available information on the synthesis and characterization of **Eclanamine Maleate**. While a complete, experimentally verified protocol and comprehensive characterization data are not publicly accessible, the provided plausible synthetic route and characterization workflow offer a valuable starting point for researchers. Further investigation into patent literature and direct experimental work are necessary to establish a definitive and optimized synthesis and to fully characterize this compound.

Disclaimer: The synthetic protocols described herein are hypothetical and based on general chemical principles. Any attempt to perform these reactions should be conducted by trained professionals in a suitably equipped laboratory with all necessary safety precautions.



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